5-Bromo-2-[3-(tert-butyl-dimethyl-silanyloxy)-pyrrolidin-1-yl]-pyridine
Overview
Description
The compound “5-Bromo-2-[3-(tert-butyl-dimethyl-silanyloxy)-pyrrolidin-1-yl]-pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 2nd position by a pyrrolidine ring through a silanyloxy group. The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms. The pyridine ring is also substituted at the 5th position by a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and pyrrolidine rings, along with the bromine and silanyloxy substituents. The presence of these different functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The bromine atom could potentially be replaced by other groups in a substitution reaction. The pyridine and pyrrolidine rings might also undergo various reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarities of the different functional groups. Its melting and boiling points would depend on the strengths of the intermolecular forces .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Pathways : Research has explored the synthesis of various derivatives and compounds related to 5-Bromo-2-[3-(tert-butyl-dimethyl-silanyloxy)-pyrrolidin-1-yl]-pyridine. For instance, studies have detailed the synthesis of Meldrum’s Acid derivatives, highlighting innovative routes in organic chemistry (Kuhn, Al-Sheikh, & Steimann, 2003).
Catalysis and Chemical Reactions
- Catalysis in Cross-Coupling Reactions : This compound has been utilized in catalytic processes, such as Suzuki cross-coupling reactions. Such studies contribute to the development of more efficient methods in organic synthesis (Wang et al., 2014).
Polymer and Nanoparticle Research
- Development of Nanoparticles and Polymers : Research involving this compound has led to the creation of nanoparticles and polymers with unique properties, such as enhanced brightness and fluorescence. These materials have potential applications in fields like materials science and nanotechnology (Fischer, Baier, & Mecking, 2013).
Biochemical Applications
- Synthesis of Bioactive Molecules : Studies have shown the use of related compounds in the synthesis of bioactive molecules, potentially leading to applications in medicinal chemistry and drug discovery (Just‐Baringo et al., 2011).
Material Science and Sensing Applications
- Sensing Applications : The compound and its derivatives have been explored in the synthesis of materials for sensing applications. These materials demonstrate potential in detecting various substances, contributing to advancements in sensor technology (Han et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrN2OSi/c1-15(2,3)20(4,5)19-13-8-9-18(11-13)14-7-6-12(16)10-17-14/h6-7,10,13H,8-9,11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXWVVLMSIVKHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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